Product packaging for Nicotinaldehyde (4-nitrophenyl)hydrazone(Cat. No.:CAS No. 6294-58-2)

Nicotinaldehyde (4-nitrophenyl)hydrazone

Cat. No.: B183284
CAS No.: 6294-58-2
M. Wt: 242.23 g/mol
InChI Key: TUBWURJHWJLTBN-NTEUORMPSA-N
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Description

Nicotinaldehyde (4-nitrophenyl)hydrazone is a Schiff base derivative formed by the condensation of nicotinaldehyde with 4-nitrophenylhydrazine. This compound belongs to a class of chemicals known for their versatile applications in chemical research and biological studies. Its molecular structure features the characteristic imine (C=N) group, which is central to its function and reactivity . In research settings, this hydrazone derivative is primarily valued for its role in antimicrobial studies. Compounds within this chemical family have demonstrated significant antifungal activity against agricultural pathogens such as Fusarium oxysporum . The presence of the 4-nitrophenyl group is a key structural feature that can enhance biological activity, as noted in studies on similar hydrazone derivatives . The mechanism of action for such Schiff bases is often attributed to their ability to chelate metal ions or interact with key enzymes in microbial cells, potentially disrupting vital biological processes . Beyond its biological potential, this compound serves as a valuable building block in synthetic chemistry for the preparation of more complex molecules and as a ligand in coordination chemistry. Its structural analogs are also investigated for their antioxidant properties . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4O2 B183284 Nicotinaldehyde (4-nitrophenyl)hydrazone CAS No. 6294-58-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6294-58-2

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

4-nitro-N-[(E)-pyridin-3-ylmethylideneamino]aniline

InChI

InChI=1S/C12H10N4O2/c17-16(18)12-5-3-11(4-6-12)15-14-9-10-2-1-7-13-8-10/h1-9,15H/b14-9+

InChI Key

TUBWURJHWJLTBN-NTEUORMPSA-N

SMILES

C1=CC(=CN=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]

Other CAS No.

6294-58-2

solubility

2.3 [ug/mL]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Conventional and Green Synthesis Approaches

The formation of Nicotinaldehyde (4-nitrophenyl)hydrazone is typically achieved through the condensation reaction between nicotinaldehyde and (4-nitrophenyl)hydrazine. This reaction can be facilitated through several methods, each with distinct advantages concerning reaction time, yield, and environmental impact.

Acid-Catalyzed Condensation Protocols

The most common method for synthesizing hydrazones is the acid-catalyzed condensation of a hydrazine (B178648) derivative with a carbonyl compound. wikipedia.org In the case of this compound, this involves the reaction of nicotinaldehyde with 4-nitrophenylhydrazine (B89600) in the presence of an acid catalyst. The reaction is typically carried out in a suitable solvent, such as ethanol or methanol. The acid catalyst, often a few drops of concentrated sulfuric acid or glacial acetic acid, protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.

The general mechanism involves the initial formation of a tetrahedral intermediate, which then dehydrates to form the final hydrazone product. The use of an acid catalyst is crucial for accelerating the dehydration step, which is often the rate-limiting step of the reaction. While effective, this method often requires relatively long reaction times and purification steps to remove the acid catalyst and any byproducts.

Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.comtandfonline.com The synthesis of hydrazones, including this compound, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating methods. acs.orgbas.bgresearchgate.net Microwave energy directly heats the reaction mixture, leading to rapid temperature increases and, consequently, dramatic reductions in reaction times—often from hours to mere minutes. mdpi.comacs.org

For instance, studies have shown that pyridinyl N-aryl hydrazones can be synthesized in excellent yields (88–98%) in just 5 minutes using microwave irradiation. acs.org This method is often carried out in an open vessel with air-cooling to manage the reaction temperature. acs.org The efficiency of microwave-assisted synthesis is not only limited to time savings but also often results in higher yields and cleaner reaction profiles, reducing the need for extensive purification. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Hydrazones

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to DaysMinutes mdpi.comacs.org
Yield Moderate to GoodGood to Excellent acs.org
Energy Consumption HighLow
Reaction Conditions Often requires refluxCan be performed in open or closed vessels acs.org

Solvent-Free and Sonochemical Methods

In line with the principles of green chemistry, solvent-free and sonochemical methods offer environmentally benign alternatives for the synthesis of this compound.

Solvent-free synthesis , also known as mechanochemistry, involves the grinding or milling of solid reactants together, sometimes with a catalytic amount of a solid catalyst. discoveryjournals.orgdiscoveryjournals.orgqub.ac.ukresearchgate.net This method eliminates the need for potentially hazardous organic solvents, reducing waste and environmental pollution. discoveryjournals.org The synthesis of p-nitrophenyl hydrazones has been successfully achieved under solvent-free conditions at room temperature, often without the need for a catalyst, resulting in high yields and purity. discoveryjournals.orgdiscoveryjournals.org The reaction times are typically very short, ranging from 2 to 5 minutes. discoveryjournals.org

Sonochemical methods utilize ultrasound irradiation to promote chemical reactions. researchgate.netresearchgate.net The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. The synthesis of aryl-hydrazones under ultrasound irradiation in an aqueous medium has been reported to occur at room temperature with short reaction times (20–30 minutes) and good to excellent yields. researchgate.net This method is considered clean and simple, further contributing to its appeal as a green synthetic route. researchgate.netresearchgate.net

Derivatization Strategies and Analogue Preparation

This compound serves as a valuable scaffold for the synthesis of a wide array of derivatives and analogues. These modifications are often pursued to explore and optimize the biological activities of the parent compound.

Introduction of Heterocyclic Moieties

Hydrazones are well-established precursors for the synthesis of various heterocyclic compounds. researchgate.net The reactive C=N-NH- moiety in this compound can participate in various cyclization reactions to form new heterocyclic rings.

One common transformation is the synthesis of pyrazole derivatives . organic-chemistry.orgresearchgate.netrsc.orgmdpi.comnih.gov For example, reacting hydrazones with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds can lead to the formation of substituted pyrazoles. mdpi.comnih.gov Various catalytic systems, including copper and palladium, have been employed to facilitate these cyclization reactions under mild conditions. organic-chemistry.org

Another important class of derivatives is formazans . wikipedia.orgdergipark.org.trnih.govdoaj.orgnih.gov Formazans can be synthesized by the coupling reaction of hydrazones with diazonium salts. dergipark.org.trnih.gov These compounds are known for their intense color and have applications as dyes and in biological assays. wikipedia.org The reaction of this compound with a suitable diazonium salt would yield a 1,5-diaryl-3-(pyridin-3-yl)formazan.

Furthermore, the hydrazone moiety can be a precursor for the synthesis of other heterocycles such as 1,3,4-thiadiazoles . acs.org For instance, treatment with hydrazonoyl chlorides in the presence of a base can lead to the formation of thiadiazole derivatives. acs.org

Aromatic Substituent Effects on Synthetic Outcomes

The electronic nature of substituents on the aromatic rings of both the nicotinaldehyde and the (4-nitrophenyl)hydrazine moieties can significantly influence the rate and outcome of the hydrazone formation and its subsequent derivatization reactions. nih.govacs.orgnih.govresearchgate.netresearchgate.net

The presence of different substituents can also affect the properties and reactivity of the resulting hydrazone. For instance, the strength of intramolecular hydrogen bonding in related salicylaldehyde (B1680747) hydrazones can be modulated by the electronic properties of substituents on the benzene (B151609) ring. acs.orgnih.govresearchgate.net Electron-withdrawing groups can lead to stronger hydrogen bonds. acs.orgnih.gov These substituent effects can be a valuable tool for fine-tuning the chemical and physical properties of this compound and its derivatives for specific applications.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in Nicotinaldehyde (4-nitrophenyl)hydrazone by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum reveals key vibrational frequencies that confirm the formation of the hydrazone linkage and the presence of its constituent aromatic and nitro functionalities. A significant absorption band corresponding to the N-H stretching vibration is typically observed in the region of 3333 cm⁻¹. The stretching of the C-H bond in the aromatic rings (both the pyridine (B92270) and the nitrophenyl moieties) gives rise to a peak around 3078-3022 cm⁻¹. discoveryjournals.org

The formation of the azomethine group (C=N) is confirmed by a characteristic stretching absorption in the range of 1587-1687 cm⁻¹. discoveryjournals.orgnih.gov The asymmetric stretching of the nitro group (NO₂) is a prominent feature, appearing as a strong band around 1498 cm⁻¹. discoveryjournals.org Bending vibrations for the CH₃ group, if present as a substituent in related structures, are noted around 1491 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for Nitrophenylhydrazones

Vibrational ModeFrequency (cm⁻¹)Source
N-H Stretch~3333
Aromatic C-H Stretch3022 - 3078 discoveryjournals.org
C=N Stretch (Azomethine)1587 - 1687 discoveryjournals.orgnih.gov
NO₂ Asymmetric Stretch~1498 discoveryjournals.org

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within the molecule. For conjugated systems like this compound, this technique is particularly informative.

The UV-Vis spectrum of nitrophenylhydrazone derivatives is characterized by distinct absorption bands in the ultraviolet and visible regions. These bands are primarily due to π→π* and n→π* electronic transitions within the conjugated system, which includes the aromatic rings, the azomethine bridge, and the nitro group. The absorption spectra for closely related hydrazone ligands display two main peaks: one for the n→π* transition of the azomethine (-HC=N-) group in the range of 28,168-29,142 cm⁻¹ and a second, more intense band for the π→π* transition of the aromatic system at 30,695-32,780 cm⁻¹. researchgate.net

For other 4-nitrophenylhydrazone derivatives, a strong absorption band with a maximum wavelength (λmax) is observed around 394-406 nm. nih.govdoaj.orgnepjol.info This long-wavelength absorption is attributed to an intramolecular charge transfer (ICT) transition, where electron density is delocalized from the hydrazone linkage towards the electron-withdrawing nitro group. nepjol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: In the proton NMR spectrum of a typical nitrophenylhydrazone, the N-H proton of the hydrazone linkage appears as a distinct singlet at a downfield chemical shift, often above 11.0 ppm (e.g., 11.61 ppm). discoveryjournals.org The imine proton (-CH=N-) also gives a characteristic singlet, typically observed between 8.0 and 8.5 ppm (e.g., 8.29 ppm). discoveryjournals.org The aromatic protons of the 4-nitrophenyl ring appear as two doublets due to the symmetrical substitution pattern. The protons ortho to the nitro group are deshielded and resonate at a lower field (around 8.1-8.2 ppm) compared to the protons meta to the nitro group (around 7.0-7.2 ppm). The protons of the nicotinaldehyde pyridine ring would exhibit their own characteristic splitting patterns in the aromatic region.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The imine carbon (-CH=N-) is typically found in the 135-145 ppm region (e.g., 136.58 ppm). discoveryjournals.org The carbon atom of the nitrophenyl ring attached to the nitro group (C-NO₂) is the most deshielded carbon of that ring, appearing around 150 ppm. discoveryjournals.org The other aromatic carbons of both the pyridine and nitrophenyl rings resonate in the typical range of 110-150 ppm.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Nitrophenylhydrazone Moiety

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Source
N-H ~11.6- discoveryjournals.org
-C H=N-~8.3~136.6 discoveryjournals.org
Phenyl C -H (ortho to NO₂)~8.1~125.0 discoveryjournals.org
Phenyl C -H (meta to NO₂)~7.1~111.5 discoveryjournals.org
Phenyl C -NO₂-~150.4 discoveryjournals.org
Phenyl C -NH-~145.5 discoveryjournals.org

Mass Spectrometry (LC-MS, ESI-Mass, EI-Mass)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₀N₄O₂, giving it a calculated molecular weight of approximately 242.24 g/mol .

In techniques like Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry, the molecule is first ionized. For nitrophenylhydrazones analyzed in positive ionization mode, the protonated molecule [M+H]⁺ would be observed (m/z ≈ 243.25).

A key diagnostic feature in the tandem mass spectrometry (MS/MS) of nitroaromatic compounds is the neutral loss of a hydroxyl radical (•OH, mass ≈ 17 Da) upon collision-induced dissociation (CID). nih.gov This fragmentation is characteristic of the nitro group and provides strong evidence for its presence in the structure. The fragmentation of the [M+H]⁺ ion of this compound would therefore be expected to yield a prominent fragment ion at m/z ≈ 226.24. Further fragmentation would involve the cleavage of the hydrazone linkage and fragmentation of the pyridine and phenyl rings.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions that dictate the crystal packing. While specific data for this compound is not available, analysis of closely related structures provides a clear picture of the expected features. nih.govresearchgate.net

Supramolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal packing of nitrophenylhydrazones is typically dominated by a combination of non-covalent interactions.

π-π Stacking: Aromatic π-π stacking interactions are also common between the electron-deficient nitrophenyl rings of adjacent molecules. These interactions, characterized by centroid-to-centroid distances of approximately 3.6 Å, further stabilize the crystal structure by creating stacks of molecules. nih.gov

Crystallographic Parameters and Molecular Packing Features

Analysis of analogous compounds reveals that nitrophenylhydrazones frequently crystallize in centrosymmetric monoclinic space groups such as P2₁/c or P2₁/n. nih.govresearchgate.net The molecule itself is generally planar, or nearly so, which facilitates efficient crystal packing and the formation of the aforementioned π-π stacking interactions. The root-mean-square deviation for all non-hydrogen atoms from a common plane can be as low as 0.117 Å. nih.gov

Table 3: Representative Crystallographic Data for a Nitrophenylhydrazone Derivative

ParameterValueSource
Crystal SystemMonoclinic nih.govresearchgate.net
Space GroupP2₁/c or P2₁/n nih.govresearchgate.net
a (Å)6.96 - 12.84 nih.govresearchgate.net
b (Å)6.92 - 19.50 nih.govresearchgate.net
c (Å)10.20 - 11.92 nih.govresearchgate.net
β (°)90.11 - 95.20 nih.govresearchgate.net
Volume (ų)1059 - 1380 nih.govresearchgate.net
Z (molecules/unit cell)4 nih.govresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy (for Metal Complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying metal complexes containing unpaired electrons. While specific ESR data for metal complexes of this compound are not widely reported, analysis of closely related structures, such as copper(II) complexes with isonicotinoyl hydrazine (B178648) and nicotinamide, provides valuable insights into the expected spectroscopic behavior. nih.govresearchgate.net

The ESR spectra of copper(II) complexes with ligands containing similar functionalities, like isonicotinoyl hydrazine, typically exhibit a six-coordinate tetragonally distorted octahedral geometry in the solid state and in solution. nih.govtandfonline.com The observed trend of g-values, where g(||) > g(⊥) > gₑ (free electron g-value), suggests that the unpaired electron resides in the dₓ²-y² orbital of the Cu(II) ion. nih.gov This is a characteristic feature of an axially elongated octahedral geometry.

For instance, studies on copper(II) nitrate (B79036) complexes with isonicotinoyl hydrazine and its derivatives show that the spectra can be isotropic at room temperature but resolve into axial signals at lower temperatures (77 K) in solution. nih.gov The bonding parameters calculated from the ESR data, such as the orbital reduction factor (α²) and the in-plane and out-of-plane σ-bonding parameters, can provide information about the covalency of the metal-ligand bonds. tandfonline.com

In the case of dimeric copper(II) carboxylate complexes with nicotinamide, the ESR spectra show features characteristic of a triplet state (S=1), confirming the presence of magnetic exchange interactions between the two copper centers. researchgate.net The analysis of these spectra allows for the determination of the zero-field splitting parameter (D), which quantifies the magnitude of this interaction. researchgate.net

Based on this analogous data, it can be anticipated that metal complexes of this compound, particularly with copper(II), would exhibit ESR spectra indicative of their specific coordination geometry and the nature of the metal-ligand interactions. The pyridine nitrogen and the hydrazone moiety would be the primary coordination sites, and the resulting ESR parameters would reflect the electronic environment around the metal ion.

Interactive Data Table: ESR Spectral Data for Analogous Copper(II) Complexes

Note: Specific numerical values for g and A were not provided in the abstract for all complexes, but the relative trends were reported.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size.

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as geometrical optimization. This process involves finding the minimum energy conformation on the potential energy surface. For Nicotinaldehyde (4-nitrophenyl)hydrazone, this would typically be performed using a functional like B3LYP with a suitable basis set. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

A comparison of selected experimental bond lengths and angles from the crystallographic study is presented below. These values would be the target for validation of a DFT-optimized geometry.

Selected Experimental Bond Lengths (Å)Selected Experimental Bond Angles (°)
BondLengthAngleValue
C7-O31.229O3-C7-N2122.0
C7-N21.348C8-N3-N2116.5
N2-N31.373C7-N2-N3121.7
N3-C81.277C9-C8-N3121.2

Data sourced from the crystallographic study of 4-Nitro-N′-[(E)-3-pyridylmethylidene]benzohydrazide. nih.gov

The planarity of the central hydrazide linker is crucial for the electronic properties of the molecule, facilitating conjugation between the aromatic rings. The twist of the phenyl and pyridyl rings relative to this plane will influence the degree of this electronic communication.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for gauging molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov It is also indicative of higher polarizability and potential for nonlinear optical (NLO) properties. nih.gov For this compound, the HOMO would likely be distributed over the more electron-rich parts of the molecule, while the LUMO would be concentrated on the electron-deficient nitro-substituted phenyl ring.

While specific calculated values for this compound are not available in the reviewed literature, a representative table of FMO data for a similar hydrazone compound is shown below to illustrate the typical output of such an analysis.

ParameterEnergy (eV)
EHOMO-6.50
ELUMO-2.50
ΔE (HOMO-LUMO Gap)4.00

Illustrative data for a representative hydrazone derivative.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized electron-pair bonding units (Lewis structures). This method allows for the quantitative study of intramolecular interactions, such as hyperconjugation, which arise from charge delocalization from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would be expected to show a strong negative potential around the oxygen atoms of the nitro group and the carbonyl group, making them likely sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms, particularly the N-H proton of the hydrazone linker, would exhibit a positive potential, indicating a site for nucleophilic interaction. researchgate.net This analysis provides a clear, visual guide to the molecule's reactive sites.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2).

Chemical Softness (S): The inverse of hardness (S = 1/η), indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ²/(2η)).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. A higher softness and electrophilicity index generally correlate with increased reactivity. Although specific values for this compound are not available in the literature, their calculation would provide significant insight into its chemical behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis spectra). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would likely reveal intense transitions corresponding to π→π* and intramolecular charge transfer (ICT) from the pyridine (B92270) and hydrazone moieties to the electron-withdrawing nitrophenyl group. The results of a TD-DFT calculation are typically presented in a table format, as illustrated below.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S13.104000.85HOMO -> LUMO (95%)
S23.543500.15HOMO-1 -> LUMO (80%)

Illustrative data for a representative hydrazone derivative.

Such an analysis is crucial for understanding the photophysical properties of the compound and for correlating its electronic structure with its observed color and spectroscopic behavior.

Molecular Docking and Biomolecular Interaction Simulations (In Silico)

In silico studies, specifically molecular docking, have been instrumental in elucidating the potential biomolecular interactions of this compound and its derivatives. These computational techniques predict the binding affinity and orientation of a ligand within the active site of a target protein, offering insights into potential mechanisms of action and guiding further drug development.

Research has shown that hydrazone derivatives, a class to which this compound belongs, are capable of forming significant interactions with various enzymes. nih.gov Groups such as amines, hydroxyls, thiophenes, and indoles within these derivatives can establish hydrogen bonds and electrostatic interactions with key amino acid residues like arginine, lysine, glutamic acid, and aspartic acid. nih.gov These interactions are critical for the stability of the ligand-protein complex and are indicative of the compound's potential to inhibit enzyme activity. nih.gov

A study involving 18 different p-nitrophenyl hydrazone derivatives investigated their docking against several clinically relevant enzymes: cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and H+/K+ ATPase. researchgate.netresearchgate.netthieme-connect.de The simulations, performed using Autodock Vina, revealed that these compounds could act as multi-target inhibitors. researchgate.netthieme-connect.de The docking procedure was conducted in a flexible mode, allowing for the automatic generation of various ligand conformations. researchgate.netresearchgate.net The results indicated that while the designed hydrazones were less selective for COX-2 compared to the control drug celecoxib, they showed promise as inhibitors of all three enzymes. researchgate.netresearchgate.net

Interestingly, the presence and position of the para-nitro group on the phenyl ring appear to influence the binding selectivity of these hydrazones. researchgate.net For instance, all the studied p-nitrophenyl hydrazones bound to the same site within the active site of 5-LOX, suggesting that the para-nitro group directs the binding. researchgate.net The binding energies calculated from these simulations help in ranking the potential efficacy of the compounds. researchgate.net

Further computational analyses of novel nicotinaldehyde derivatives have also demonstrated stable and strong interactions with protein targets identified by PDB IDs 1JIJ and 2XET. researchgate.net The interactions observed often involve the pyridine ring and other functional groups of the investigated compounds. researchgate.net

The table below summarizes the findings from a molecular docking study of p-nitrophenyl hydrazone derivatives against various enzyme targets.

Compound/DerivativeTarget EnzymeKey Interactions NotedPredicted Outcome
p-Nitrophenyl Hydrazones (general)COX-2, 5-LOX, H+/K+ ATPaseInteractions with key amino acids crucial for anti-inflammatory activity and proton pump inhibition. chemrxiv.orgMulti-target inhibition. researchgate.netchemrxiv.org Less selective for COX-2 than celecoxib. researchgate.netresearchgate.net
p-Nitrophenyl Hydrazones (general)5-LOXFavorable binding to the active site, with the para-nitro group conferring site-directing selectivity. researchgate.netPotential competitive inhibitors. researchgate.net
Nicotinaldehyde derivatives1JIJ, 2XETStable and strong interactions involving the pyridine ring. researchgate.netSignificant antimicrobial potential. researchgate.net
Hydrazone derivatives (general)Various enzymesHydrogen bonds and electrostatic interactions with residues like arginine, lysine, glutamic acid, and aspartic acid. nih.govPotential for enzyme inhibition. nih.gov

These in silico findings underscore the potential of this compound and related structures as pharmacologically active agents, providing a solid foundation for their further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgijnrd.org This approach is valuable in drug discovery for predicting the activity of new chemical entities, thereby prioritizing synthesis and testing efforts. wikipedia.orgnih.gov

For nitroaromatic compounds, including nitrophenylhydrazone derivatives, QSAR studies have been employed to predict their toxic effects and other biological activities. mdpi.com These models typically relate physicochemical properties or molecular descriptors to a measured biological response. wikipedia.org

A QSAR study on a series of 3-(1-(2-(substituted phenyl)hydrazinyl)alkylidene)furan-2,4(3H,5H)-diones, which share the phenylhydrazine (B124118) moiety with this compound, successfully developed models with good predictive ability for their antifungal activity. nih.gov The models (CoMFA and CoMSIA) achieved high cross-validated q² values (0.565 and 0.823, respectively) and conventional r² values (0.983 and 0.945, respectively), indicating a strong correlation between the structural descriptors and the observed activity. nih.gov Such models can guide the design of more potent derivatives. nih.gov

In the context of nitroaromatic compounds, descriptors such as hydrophobicity, electrophilicity, and dipole moment have been found to be significant in predicting their biological effects, including mutagenicity. mdpi.com For instance, an increase in hydrophobicity has been linked to increased toxicity in some aquatic organisms. mdpi.com QSAR models for nitrofuran derivatives, which also contain a nitro group, have highlighted the importance of the furan (B31954) ring with a nitro substituent for antitubercular activity. aimspress.com Descriptors related to the number of double bonds, the presence of certain heterocyclic fragments, and electrotopological states have shown a positive influence on activity. aimspress.com

The general form of a QSAR model can be expressed as: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

The development of robust QSAR models relies on a diverse dataset of compounds and their experimentally determined activities. aimspress.com These models, once validated, can be powerful tools for screening virtual libraries of compounds and identifying promising candidates for further development. nih.gov

The table below outlines key aspects of QSAR studies relevant to nitrophenylhydrazone derivatives.

QSAR Study FocusKey Descriptors IdentifiedModel Performance MetricsImplications for this compound
Antifungal Phenylhydrazine DerivativesSteric and electrostatic fields (CoMFA/CoMSIA)q² = 0.565 - 0.823, r² = 0.945 - 0.983 nih.govProvides a framework for designing derivatives with potentially enhanced antifungal activity.
Toxicity of Nitroaromatic CompoundsHydrophobicity, half-wave reduction potential, EHOMO, ELUMO, KOW mdpi.comR² > 0.8, Q² > 0.6 mdpi.comHelps in predicting potential toxicity based on structural features.
Antitubercular Nitrofuran DerivativesIndicator parameters, topological and structural fragment descriptors aimspress.comExplained variance of 72-76% in the training set aimspress.comSuggests that the nitro group and aromatic system are critical for biological activity.

These QSAR studies, while not all directly on this compound, provide a valuable theoretical framework for understanding its structure-activity relationships and for guiding the rational design of new, potentially more active analogues.

Coordination Chemistry and Metallohydrazone Complexes

Ligand Design and Chelating Properties

The structure of Nicotinaldehyde (4-nitrophenyl)hydrazone, featuring multiple potential donor atoms, makes it an excellent candidate for the design of polydentate ligands. The presence of the pyridine (B92270) nitrogen, the azomethine nitrogen, and the potential for tautomerism involving the hydrazone moiety allows for various coordination modes.

Multidentate Coordination Modes

Hydrazones, in general, are known to act as versatile ligands. mtct.ac.in The coordination capabilities of these compounds arise from the presence of donor sites such as the amide oxygen and azomethine nitrogen. mtct.ac.in The denticity of the ligand can be further enhanced by the presence of heterocyclic rings, where the heteroatom can also participate in coordination. mtct.ac.in In the case of this compound, the pyridine nitrogen atom provides an additional coordination site. This allows the ligand to act as a bidentate or even a tridentate chelator, binding to a metal center through the pyridine nitrogen, the azomethine nitrogen, and potentially the deprotonated hydrazone nitrogen or the nitro group oxygen. The ability of hydrazones to exist in both amido and iminol tautomeric forms further influences their coordination behavior, allowing for the formation of complexes with the neutral ligand or its deprotonated form. mtct.ac.in

Influence of Substituents on Coordination Behavior

The electronic properties of substituents on the hydrazone framework can significantly influence the coordination behavior of the ligand. The electron-withdrawing nature of the 4-nitrophenyl group in this compound affects the electron density on the donor atoms, thereby influencing the stability and properties of the resulting metal complexes. Studies on related salicylaldehyde (B1680747) hydrazone derivatives have shown that electron-withdrawing substituents can modulate the strength of intramolecular hydrogen bonds and the π-electron delocalization within the molecule. researchgate.netnih.gov This, in turn, can affect the ligand's acidity and its interaction with metal ions. The presence of the nitro group can also introduce another potential coordination site, although coordination through the nitro group oxygen is less common.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complex Stoichiometry and Molar Ratios

The stoichiometry of the resulting complexes is influenced by the molar ratio of the metal salt to the ligand used in the synthesis. nih.gov For instance, reactions can be carried out using a 1:1 or 1:2 metal-to-ligand molar ratio, leading to the formation of complexes with different stoichiometries. nih.govresearchgate.net The specific stoichiometry, such as [ML₂] or [ML], depends on the metal ion and the reaction conditions. nih.govjetir.org For example, the synthesis of Co(II) and Ni(II) complexes with 2,4-dinitrophenylhydrazine (B122626) has been reported to yield a 1:2 metal-to-ligand ratio. nih.gov

Proposed Geometries and Coordination Environments

The geometry of the metal complexes of this compound is determined by the coordination number of the central metal ion and the nature of the ligand. Based on spectral and magnetic data, various geometries have been proposed for related hydrazone complexes. For instance, octahedral geometries are often suggested for Co(II) and Ni(II) complexes. nih.gov In some cases, tetrahedral or square planar geometries are also observed. nih.gov Theoretical calculations, such as those used for transition metal-histidine complexes, can provide further insight into the preferred coordination geometries, which can range from distorted octahedral to square-pyramidal. mdpi.com The ligand can coordinate to the metal center in a bidentate or tridentate fashion, utilizing the pyridine nitrogen, azomethine nitrogen, and potentially other donor atoms.

Electronic and Magnetic Properties of Complexes

The electronic and magnetic properties of the transition metal complexes of this compound are of significant interest. These properties are dictated by the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand.

Mechanistic Insights and Chemical Reactivity

Hydrazone Bond Formation and Stability

The synthesis of Nicotinaldehyde (4-nitrophenyl)hydrazone is achieved through a condensation reaction between nicotinaldehyde and 4-nitrophenylhydrazine (B89600). This reaction is a classic example of hydrazone formation, where the nucleophilic nitrogen atom of the hydrazine (B178648) attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone linkage. discoveryjournals.org

The reaction can be carried out under various conditions, including conventional solvent-based methods and more environmentally friendly solvent-free approaches. researchgate.net In a typical solvent-based synthesis, equimolar amounts of nicotinaldehyde and 4-nitrophenylhydrazine are reacted in a suitable solvent, such as ethanol, often with an acid catalyst like glacial acetic acid to facilitate the reaction. researchgate.net Solvent-free, or mechanochemical, synthesis involves the direct grinding of the reactants at room temperature, which can lead to shorter reaction times and high yields without the need for a solvent or catalyst. researchgate.net

The stability of the hydrazone bond is a crucial aspect of its chemistry. Generally, hydrazones are more stable than their imine counterparts due to the delocalization of the lone pair of electrons on the second nitrogen atom, which reduces the electrophilicity of the imine carbon. sigmaaldrich.com However, the hydrazone bond is susceptible to hydrolysis, a reaction that cleaves the C=N bond to regenerate the parent aldehyde and hydrazine. discoveryjournals.org This hydrolysis is typically catalyzed by acid. sigmaaldrich.com

The stability of this compound is influenced by the electronic properties of both the pyridine (B92270) ring and the 4-nitrophenyl group. The electron-withdrawing nature of the 4-nitrophenyl group can impact the electron density at the hydrazone linkage, potentially affecting its stability and reactivity.

Table 1: Comparison of Synthetic Methods for Arylhydrazone Formation

ParameterSolvent-Based SynthesisSolvent-Free (Mechanochemical) Synthesis
Reactants Aldehyde, HydrazineAldehyde, Hydrazine
Conditions Reflux in solvent (e.g., ethanol), often with acid catalystGrinding at room temperature
Reaction Time Can range from hours to daysTypically shorter, from minutes to hours
Yield Generally good to excellentCan be comparable to or higher than solvent-based methods
Environmental Impact Use of solvents contributes to wasteGreener approach with minimal waste
Purification Often requires recrystallization or chromatographyMay yield a purer product directly

Degradation Pathways and Enzymatic Cleavage (In Vitro)

The primary degradation pathway for this compound under physiological conditions is expected to be hydrolysis of the hydrazone bond, leading to the release of nicotinaldehyde and 4-nitrophenylhydrazine. The rate of this hydrolysis is dependent on factors such as pH and the presence of catalytic species.

In a biological context, the cleavage of the hydrazone bond can also be mediated by enzymes. While specific enzymatic cleavage of this compound has not been extensively documented, the general class of enzymes known as hydrazidases could potentially play a role. Hydrazidases are known to hydrolyze hydrazide and, in some cases, hydrazone bonds. For instance, certain microbial enzymes have been shown to catalyze the oxidative hydrolysis of artificial hydrazone compounds.

The potential for enzymatic cleavage is significant in the context of drug design, where hydrazone linkages are sometimes used to create prodrugs that release an active compound upon cleavage in a specific biological environment. discoveryjournals.org The susceptibility of the hydrazone bond in this compound to enzymatic action would depend on the specific enzymes present and their substrate specificity.

Further in vitro studies would be necessary to fully characterize the degradation pathways and identify specific enzymes capable of cleaving this compound. Such studies would involve incubating the compound with various enzymes or cellular extracts and analyzing for the formation of degradation products like nicotinaldehyde and 4-nitrophenylhydrazine.

Table 2: Potential Degradation Products of this compound

Degradation PathwayReactant(s)Product(s)
Hydrolysis This compound, WaterNicotinaldehyde, 4-Nitrophenylhydrazine
Enzymatic Cleavage This compound, Enzyme (e.g., Hydrazidase)Nicotinaldehyde, 4-Nitrophenylhydrazine

Advanced Functional Applications

Nonlinear Optical (NLO) Materials

Nicotinaldehyde (4-nitrophenyl)hydrazone and its derivatives are promising candidates for nonlinear optical (NLO) materials. These materials can alter the properties of light, a characteristic that is highly sought after for various photonic and optoelectronic applications. Organic materials, in particular, often exhibit superior NLO properties compared to their inorganic counterparts due to their molecular structure and the behavior of their electrons. jhuapl.edu

The NLO response in organic molecules is often associated with the presence of a donor-π-acceptor (D-π-A) structure. This arrangement facilitates intramolecular charge transfer, a key mechanism for high NLO activity. Some nitrophenyl hydrazone crystals have been shown to possess significant macroscopic optical nonlinearity, which is beneficial for applications like electro-optics and terahertz-wave generation. researchgate.net The efficiency of these materials is often evaluated by their hyperpolarizability, and for practical applications, a high value is desirable. researchgate.net

Research into similar compounds, such as 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone, has demonstrated a remarkably high effective nonlinear-optical coefficient, indicating its potential for phase-matched frequency doubling. researchgate.net The delocalization of π-electrons within the molecular framework plays a crucial role in enhancing these NLO properties. nih.gov

Table 1: NLO Properties of Related Hydrazone Derivatives

CompoundSecond-Order Hyperpolarizability (β)Reference
4-dimethylaminobenzaldehyde-4-nitrophenylhydrazonedeff ≥ 150 pm/V researchgate.net
10-(3, 5-dinitrophenyl)-9-(4-nitrophenyl)-8, 9-dihydro-1H-pyreno [4, 5-d] imidazole368.02 × 10⁻³¹ esu researchgate.net
MSTD7 (a DTS(FBTTh2)2-based derivative)13.44 × 10⁻²⁷ esu nih.gov

This table presents data for related hydrazone derivatives to illustrate the potential NLO properties of this class of compounds.

Chemosensor Development

The unique chemical structure of this compound makes it a valuable component in the design of chemosensors. These sensors are designed to detect specific ions or molecules through observable changes, such as color or fluorescence. researchgate.net

Chromogenic and Fluorimetric Sensing Mechanisms

Hydrazone-based chemosensors often operate through chromogenic or fluorimetric mechanisms. A chromogenic sensor produces a color change upon interaction with the target analyte, while a fluorimetric sensor exhibits a change in its fluorescence intensity. researchgate.net These changes are typically triggered by the interaction between the sensor molecule and the analyte, leading to alterations in the electronic properties of the sensor.

For instance, some hydrazone derivatives with electron-withdrawing groups have shown colorimetric detection capabilities for specific ions. nih.gov The sensing mechanism can involve processes like intramolecular charge transfer (ICT) or aggregation-induced emission (AIE). nih.gov In some cases, the interaction with an analyte can quench the fluorescence of the sensor, a phenomenon known as a "turn-off" response. researchgate.net

Ion and Chemical Detection Capabilities

Hydrazone derivatives have demonstrated the ability to detect a variety of ions and chemical species. For example, certain hydrazones are sensitive to cyanide ions, with detection limits in the micromolar range. nih.gov The presence of an N-H group in the hydrazone structure can facilitate the detection of anions like acetate (B1210297) through hydrogen bonding. nih.gov

Furthermore, hydrazone-based sensors have been developed for the detection of metal ions such as Co²⁺ and Zn²⁺. nih.gov They have also shown potential in sensing nitro-explosive compounds with high sensitivity and selectivity. nih.gov The development of these sensors is a continuous area of research, with efforts focused on improving sensitivity, selectivity, and response time. nih.gov

Table 2: Detection Capabilities of Hydrazone-Based Chemosensors

AnalyteDetection MethodDetection LimitReference
Cyanide IonColorimetric0.0477 µM nih.gov
Acetate IonHydrogen Bonding Interaction0.84 ± 0.03 µM nih.gov
Co²⁺Not Specified0.21 M nih.gov
Zn²⁺Not Specified0.66 M nih.gov
FormaldehydeFluorescence Turn-off0.58 mM semanticscholar.orguinsgd.ac.id

This table showcases the detection capabilities of various hydrazone-based chemosensors for different analytes.

Catalysis

The field of catalysis, which is crucial for a vast number of chemical manufacturing processes, benefits from the development of novel and efficient catalysts. mdpi.com this compound and related compounds have potential applications in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. mdpi.com While specific examples of this compound in homogeneous catalysis are not extensively documented in the provided search results, the fundamental chemistry of hydrazones suggests their potential. For instance, the reduction of certain compounds can be catalyzed by systems involving hydrazine (B178648) hydrate. researchgate.netsemanticscholar.org The catalytic pathway in such reactions can be influenced by factors like the presence of a base, which can facilitate a homogeneous catalytic route. rsc.org

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which often simplifies the separation of the catalyst from the reaction mixture. mdpi.comresearchgate.net Hydrazone-based structures can be incorporated into solid supports, such as covalent organic frameworks (COFs), to create heterogeneous catalysts. researchgate.net These materials can be designed with specific functionalities to catalyze a variety of reactions.

For example, a palladium-adsorbed COF with a hydrazone linkage has been shown to be an effective and recyclable catalyst for the Suzuki-Miyaura coupling reaction. researchgate.net In other applications, nanoparticles of metal oxides have been used as heterogeneous catalysts for C-C coupling reactions, where the reaction can proceed on the surface of the nanoparticles. rsc.org The catalytic reduction of pollutants like 4-nitrophenol (B140041) is another area where heterogeneous catalysts are extensively studied. nih.gov

In Vitro Biological Activities and Pharmacological Potential

Antimicrobial Activity

Hydrazone derivatives are widely investigated for their potential to combat microbial infections. The antimicrobial effect is often attributed to the presence of the azomethine group, and this activity can be modulated by various substituents on the aromatic rings.

The hydrazone scaffold is a well-established pharmacophore in the development of antibacterial agents. Studies on various hydrazide-hydrazone derivatives have demonstrated a broad spectrum of activity. The presence of electron-withdrawing groups, such as the nitro (NO2) group found in Nicotinaldehyde (4-nitrophenyl)hydrazone, has been noted in some studies to enhance antibacterial effects against both Gram-positive and Gram-negative bacteria nih.gov.

For instance, a study on hydrazide-hydrazones of lactic acid indicated that derivatives containing a NO2 substituent showed better antibacterial activity compared to those with electron-donating groups nih.gov. Similarly, other research on novel hydrazone compounds has reported moderate activity against a panel of bacteria including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) researchgate.net. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available, the general findings for the broader class of nitro-substituted hydrazones suggest potential efficacy.

The antifungal potential of pyridinecarbaldehyde phenylhydrazone derivatives has been a subject of significant research. A study identified the parent compound, nicotinaldehyde phenylhydrazone, as a promising lead scaffold for antifungal agents orientjchem.org. This research demonstrated that derivatives of this scaffold exhibit highly effective and broad-spectrum inhibition against various phytopathogenic fungi orientjchem.org.

In one study, nicotinaldehyde phenylhydrazone (referred to as compound 2 ) showed excellent inhibition rates (85–100%) against several fungi at a concentration of 50 µg/mL and was identified as having the highest activity among the tested parent scaffolds orientjchem.org. The effective concentration (EC50) values for this closely related compound against a panel of plant pathogenic fungi highlight the potential of this structural class.

Table 1: Antifungal Activity of the Related Compound Nicotinaldehyde Phenylhydrazone

Fungal StrainEC50 (µg/mL)Source
Fusarium solani3.01 orientjchem.org
Alternaria solani3.99 orientjchem.org
Alternaria brassicae3.28 orientjchem.org
Colletotrichum gloeosporioides3.43 orientjchem.org
Phytophthora capsici3.88 orientjchem.org

Additionally, other studies on hydrazones derived from (2,4-dinitrophenyl) hydrazine (B178648) have shown moderate activity against fungi such as Candida albicans researchgate.net.

Hydrazones derived from nicotinic acid are of particular interest for their antimycobacterial properties, largely due to their structural similarity to isoniazid, a primary drug used to treat tuberculosis. Research into nicotinic acid hydrazide derivatives has shown that these compounds can be highly active against Mycobacterium tuberculosis.

One study on N1-nicotinoyl-pyrazolines, which are synthesized from isoniazid and chalcones, reported significant activity against M. tuberculosis H37Rv and isoniazid-resistant strains nih.gov. For example, a specific derivative, N1-nicotinyl-3-(4'-hydroxy-3'-methyl phenyl)-5-(1''-chlorophenyl)-2-pyrazoline, was found to be a potent agent with a minimum inhibitory concentration (MIC) of 0.26 µM nih.gov. While this demonstrates the potential of the nicotinoyl moiety, specific antimycobacterial data for this compound has not been reported.

Antiproliferative and Anticancer Activity (Cell Line Studies)

The antiproliferative effects of hydrazone derivatives are an active area of investigation in oncology research. Their mechanism of action can vary, but many have shown potent cytotoxicity against a range of cancer cell lines.

Numerous studies have reported the cytotoxic effects of hydrazone derivatives containing nitrophenyl moieties against various cancer cell lines. Although specific IC50 values for this compound are not documented in the reviewed literature, data from structurally similar compounds provide a strong indication of its potential.

For instance, a study on thiazolyl hydrazone derivatives containing a nitrophenyl group evaluated their cytotoxic effects on the MCF-7 human breast adenocarcinoma cell line. One of the most promising compounds in that series, 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole, demonstrated an IC50 value of 125 µg/mL nih.gov. Another study on heterocyclic hydrazones reported IC50 values against HeLa (cervical cancer) and MCF-7 cell lines ranging from 26.84 to 635.41 µM cumhuriyet.edu.tr. Research on 5-nitrosalicylaldehyde benzoylhydrazones also revealed high cytotoxic activity in the micromolar range against leukemic cell lines ddg-pharmfac.net.

Table 2: In Vitro Anticancer Activity of Structurally Related Hydrazone Compounds

Compound TypeCancer Cell LineIC50 ValueSource
Nitro-substituted Thiazolyl HydrazoneMCF-7 (Breast)125 µg/mL nih.gov
Heterocyclic Hydrazone (Compound 11)MCF-7 (Breast)26.84 µM cumhuriyet.edu.tr
Heterocyclic Hydrazone (Compound 8)HeLa (Cervical)34.38 µM cumhuriyet.edu.tr

A critical aspect of anticancer drug development is selectivity—the ability of a compound to inhibit the proliferation of cancer cells while exhibiting lower toxicity toward normal, healthy cells. Several studies on nitro-substituted hydrazones have investigated this parameter.

In the evaluation of nitro-substituted thiazolyl hydrazones, a promising compound was identified that showed inhibitory effects against MCF-7 cancer cells (IC50 = 125 µg/mL) while displaying significantly lower toxicity to the normal NIH/3T3 mouse embryonic fibroblast cell line (IC50 > 500 µg/mL) nih.gov. This indicates a favorable selectivity index for this class of compounds. Similarly, another study on heterocyclic hydrazones assessed cytotoxicity against both HeLa cancer cells and normal L929 mouse fibroblast cells. One compound was identified as a potential chemotherapeutic candidate with an IC50 of 34.38 µM against HeLa cells and a much higher IC50 of 204.90 µM against the normal L929 cells, demonstrating its selectivity cumhuriyet.edu.tr.

Anti-inflammatory Activity (In Vitro Models)

Hydrazones, a versatile class of organic compounds, have demonstrated a wide spectrum of biological activities, including significant anti-inflammatory potential. nih.gov The anti-inflammatory properties of hydrazone derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade. chemrxiv.orgresearchgate.net In silico and in vitro studies on p-nitrophenyl hydrazones, a class to which this compound belongs, have explored their potential as multi-target anti-inflammatory agents. chemrxiv.orgchemrxiv.org

The anti-inflammatory action of hydrazones is frequently linked to their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. chemrxiv.org These enzymes are crucial in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins and leukotrienes, which are key mediators of inflammation. researchgate.net Specifically, p-nitrophenyl hydrazones have been investigated as potential dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX). chemrxiv.orgchemrxiv.org By inhibiting these enzymes, such compounds can effectively prevent the synthesis of prostaglandins, which would otherwise lead to increased vascular permeability, edema, and pain associated with inflammation. researchgate.net The modulation of these inflammatory mediators is a key strategy in the development of new anti-inflammatory drugs with potentially fewer side effects than traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs). chemrxiv.orgchemrxiv.org

Denaturation of tissue proteins is a well-established marker of inflammation and is implicated in the production of auto-antigens in conditions like arthritis. nih.gov Consequently, the ability of a compound to inhibit protein denaturation in vitro is considered a valuable indicator of its anti-inflammatory potential. nih.govacs.org The assay, which often uses bovine serum albumin or egg albumin, measures the extent to which a compound can prevent heat- or chemically-induced protein denaturation. nih.govacs.org

Studies on various hydrazone derivatives have employed this method to screen for anti-inflammatory activity. nih.govacs.org For instance, a series of substituted-N′-[(1E)-substituted phenylmethylidene]benzohydrazide analogs were evaluated for their anti-inflammatory effects using albumin denaturation studies, with some compounds showing good activity. nih.gov This assay serves as a crucial preliminary screening tool before advancing to more complex in vivo testing. nih.gov

Table 1: Representative In Vitro Anti-inflammatory Activity Data for Hydrazone Derivatives (Protein Denaturation Method) Note: This table is representative of data for the broader class of hydrazone compounds, as specific data for this compound was not detailed in the provided sources.

Compound Class Assay Method Standard Drug Potency Comparison Reference
Phenylhydrazones Bovine Serum Albumin Denaturation Diclofenac Sodium Concentration-dependent inhibition observed acs.org
Benzohydrazides Albumin Denaturation Diclofenac Sodium Active compounds identified nih.gov

Antioxidant Activity (In Vitro Assays)

Hydrazone-type derivatives are recognized for their antioxidant properties, which contribute to their diverse pharmacological profile. nih.gov Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is linked to the initiation and progression of various diseases. nih.gov The antioxidant capacity of nicotinic acid amides and other hydrazone derivatives has been investigated through various in vitro assays. shd-pub.org.rsresearchgate.netshd-pub.org.rs

The primary mechanism by which hydrazones exert their antioxidant effect is through free radical scavenging. mdpi.com This process typically involves the donation of a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the damaging chain reactions. shd-pub.org.rsresearchgate.net The N-H group within the hydrazone structure is often the active site for this hydrogen atom transfer (HAT) mechanism. shd-pub.org.rsresearchgate.net

Several established in vitro assays are used to quantify the radical scavenging ability of these compounds:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. nih.govresearchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid) Assay : Similar to the DPPH assay, this test evaluates the scavenging of the ABTS radical cation. shd-pub.org.rsresearchgate.netnih.gov

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) and FRAP (Ferric Reducing Antioxidant Power) Assays : These assays measure the reducing power of a compound, indicating its ability to donate electrons to reduce metal ions, which is another facet of antioxidant activity. shd-pub.org.rsresearchgate.netshd-pub.org.rs

Studies on nicotinic acid amides, which are structurally related to the title compound, have shown varying degrees of antioxidant activity across these assays, with IC50 values in the millimolar range. shd-pub.org.rsresearchgate.netshd-pub.org.rs

Table 2: Common In Vitro Assays for Evaluating Antioxidant Activity of Hydrazone Derivatives Note: This table summarizes common assays and findings for related hydrazone compounds.

Assay Principle Typical Results for Related Compounds References
DPPH Radical Scavenging Hydrogen atom donation to DPPH radical IC50 values ranging from 0.202 to 1.297 mM shd-pub.org.rsresearchgate.net
ABTS Radical Scavenging Scavenging of the ABTS radical cation IC50 values ranging from 0.107 to 0.365 mM shd-pub.org.rsresearchgate.netshd-pub.org.rs
CUPRAC Reduction of Cu(II) to Cu(I) Reducing power of 1.973–4.650 mM L-1 shd-pub.org.rsresearchgate.net
FRAP Reduction of Fe(III) to Fe(II) Reducing power of 1.564–3.472 mM L-1 shd-pub.org.rsresearchgate.netshd-pub.org.rs

Enzyme Inhibition Studies (In Vitro)

The therapeutic potential of hydrazones extends to their ability to inhibit specific enzymes involved in various disease pathologies. nih.govmdpi.com

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibition of this enzyme can slow carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes. nih.govscialert.net This makes α-glucosidase inhibitors an effective therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net

A variety of compounds, including hydrazone derivatives, have been screened for their α-glucosidase inhibitory potential. researchgate.netnih.gov The standard in vitro assay for this activity often uses α-glucosidase from Saccharomyces cerevisiae and measures the cleavage of a substrate like p-nitrophenyl α-D-glucopyranoside (pNPG) into p-nitrophenol, which can be quantified spectrophotometrically. nih.govscialert.net Studies have identified several hydrazone and N-acylhydrazone derivatives as having moderate to potent inhibitory activity against this enzyme, sometimes exceeding that of the standard drug, acarbose. researchgate.netresearchgate.net

Table 3: Representative Data on Alpha-Glucosidase Inhibition by Bioactive Compounds Note: This table is representative of data for compounds tested for α-glucosidase inhibition, including related hydrazones.

Compound/Class Enzyme Source Substrate Standard Drug Key Finding References
Hydrazone Derivatives Saccharomyces cerevisiae pNPG Acarbose Some derivatives showed moderate inhibitory potency researchgate.net
Natural Triterpenoids Saccharomyces cerevisiae pNPG Acarbose Certain compounds exhibited excellent inhibition with low IC50 values nih.gov
Plant Polyphenols Rat Intestine pNPG Acarbose Showed significant competitive or noncompetitive inhibition scialert.net

Urease Inhibition

Hydrazone derivatives have emerged as a significant class of compounds exhibiting potent urease inhibitory activity. indexcopernicus.com Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbamate, a process implicated in pathologies associated with ureolytic bacteria like Helicobacter pylori. nih.gov The inhibition of this enzyme is a key strategy for managing these conditions. The structural features of hydrazones, particularly the azomethine (-N=CH-) linker and the presence of various aromatic substituents, allow for effective interaction with the active site of the urease enzyme.

Research into a series of 1-(4-(1-(2-(4-substitutedphenyl)hydrazono)ethyl)phenyl)-3-(4-nitrophenyl)urea derivatives has demonstrated the potent inhibitory potential of molecules containing the 4-nitrophenyl moiety. indexcopernicus.com These compounds have shown excellent urease inhibitory activities, with IC50 values in the low micromolar range. indexcopernicus.com The mechanism of inhibition often involves the chelation of the nickel ions in the urease active site by the hydrazone's nitrogen and oxygen atoms, disrupting the enzyme's catalytic function. nih.gov The presence of the nitrophenyl group can further enhance this activity through electronic effects and additional binding interactions within the enzyme's active site. indexcopernicus.comnih.gov

Compound StructureSubstituent (R)Urease Inhibition IC₅₀ (µM)Reference
1-(4-(1-(2-(4-R-phenyl)hydrazono)ethyl)phenyl)-3-(4-nitrophenyl)urea-I (Iodo)10.13 ± 0.40 indexcopernicus.com
1-(4-(1-(2-(4-R-phenyl)hydrazono)ethyl)phenyl)-3-(4-nitrophenyl)urea-OCF₃ (Trifluoromethoxy)12.15 ± 0.22 indexcopernicus.com
1-(4-(1-(2-(4-R-phenyl)hydrazono)ethyl)phenyl)-3-(4-nitrophenyl)urea-CF₃ (Trifluoromethyl)17.81 ± 0.36 indexcopernicus.com
Thiourea (Standard)N/A21.0 ± 0.1 nih.gov

DNA Gyrase and Topoisomerase Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control the topological state of DNA and are validated targets for antibacterial agents. mdpi.comrsc.org Hydrazone derivatives have been extensively investigated as inhibitors of these enzymes. ias.ac.inresearchgate.net Their mechanism of action typically involves binding to the enzyme-DNA complex, which stabilizes the cleavage complex and leads to double-strand DNA breaks and subsequent cell death. mdpi.com

Several studies have highlighted the efficacy of hydrazone-containing scaffolds, such as quinazolin-4(3H)-ones and quinolines, as potent inhibitors of E. coli and S. aureus DNA gyrase. mdpi.comrsc.org For instance, certain quinazolin-4(3H)-one hydrazone derivatives exhibit potent inhibition of E. coli DNA gyrase with IC50 values in the low micromolar range. mdpi.com Similarly, quinoline acetohydrazide-hydrazone derivatives have been identified as strong inhibitors of S. aureus DNA gyrase. rsc.org The inhibitory activity is often correlated with the compound's ability to fit into the ATP-binding site of the GyrB subunit or to interact with the GyrA subunit involved in DNA cleavage and rejoining. rsc.orgias.ac.in The planar aromatic systems and the flexible hydrazone linker are key structural features that facilitate these interactions.

Compound ClassTarget EnzymeOrganismIC₅₀ (µM)Reference
Quinazolin-4(3H)-one formyl-pyrazole derivative (5a)DNA GyraseE. coli3.19 mdpi.com
Quinazolin-4(3H)-one hydrazone derivative (4a)DNA GyraseE. coli3.58 mdpi.com
Quinoline acetohydrazide-hydrazone (9m)DNA Gyrase AS. aureus0.14 (mg/mL) rsc.org
Quinoline acetohydrazide-hydrazone (9n)DNA Gyrase AS. aureus0.19 (mg/mL) rsc.org
Copper(II) complex with phosphonium substituted hydrazone (4)Topoisomerase IHuman3.2 (Cytotoxicity IC₅₀) nih.gov

Interactions with Biomolecules (In Vitro)

DNA Binding Interactions

The interaction of small molecules with DNA is a critical aspect of their pharmacological potential, particularly for anticancer and antimicrobial agents. scielo.bracs.org Hydrazone derivatives are known to interact with DNA through various non-covalent modes, including intercalation, groove binding, and electrostatic interactions. scielo.brabap.co.in Spectroscopic techniques such as UV-Vis absorption, fluorescence spectroscopy, and circular dichroism are commonly employed to elucidate these interactions. mdpi.com

Upon interaction with DNA, hydrazone compounds can exhibit changes in their absorption spectra, such as hypochromism (decrease in absorbance) and bathochromism (red shift in wavelength), which are often indicative of intercalative binding between the planar aromatic rings of the compound and the DNA base pairs. mdpi.com Viscosity measurements of DNA solutions can further differentiate the binding mode; an increase in viscosity typically suggests intercalation, as the molecule elongates the DNA helix upon insertion. acs.org Studies on aminoguanidine hydrazone derivatives have shown their ability to form supramolecular complexes with calf thymus DNA (ctDNA), with binding constants indicating a stable interaction. scielo.br The mode of binding is influenced by the specific substituents on the hydrazone scaffold. For instance, the presence of a nitro group on a phenyl ring can contribute to electrostatic or groove binding interactions. researchgate.net

Compound ClassDNA TypeBinding Constant (Kb) (M⁻¹)Proposed Binding ModeReference
Aminoguanidine hydrazone (AGH-3)ctDNA2.89 × 10³Intercalation scielo.brresearchgate.net
Oxidovanadium(V) Complex 1ctDNA2.81 × 10⁴Intercalation mdpi.com
3-nitrophenylferrocenectDNA1.54 × 10⁴Electrostatic researchgate.net

Protein Binding Interactions (e.g., BSA, HSA)

The binding of compounds to serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), is a crucial determinant of their pharmacokinetic profile, affecting their distribution, metabolism, and excretion. biointerfaceresearch.comub.edu Fluorescence spectroscopy is a primary tool for investigating these interactions, as the intrinsic fluorescence of tryptophan and tyrosine residues in albumin is sensitive to the binding of ligands. nih.govnih.gov

The interaction of small molecules with BSA or HSA often leads to fluorescence quenching, which can occur through static (formation of a ground-state complex) or dynamic (collisional) mechanisms. nih.gov Analysis using the Stern-Volmer equation helps to determine the quenching mechanism and associated constants. Studies on the binding of nitroaniline isomers to BSA revealed a static quenching mechanism, indicating complex formation. nih.gov The binding affinity is typically quantified by the association constant (Ka), with higher values indicating stronger binding. nih.gov Thermodynamic parameters can further elucidate the nature of the binding forces; for instance, a negative enthalpy change (ΔH) and a positive entropy change (ΔS) often suggest that hydrophobic forces play a major role in the interaction. nih.gov For molecules like this compound, the nitrophenyl group is expected to contribute significantly to hydrophobic interactions within the binding pockets of albumin. nih.gov

CompoundProteinBinding Constant (Ka) (M⁻¹) at 298 KQuenching MechanismReference
4-NitroanilineBSA1.15 × 10⁵Static nih.gov
2-NitroanilineBSA0.54 × 10⁵Static nih.gov
3-NitroanilineBSA0.26 × 10⁵Static nih.gov

Structure-Activity Relationship (SAR) Elucidation

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org For hydrazone derivatives, SAR studies are crucial for optimizing their therapeutic potential by modifying their structure to enhance efficacy and selectivity. nih.govnih.gov Key structural features of hydrazones that can be modulated include the nature of the aldehyde/ketone precursor, the substituents on any aromatic rings, and the substitution on the hydrazide nitrogen. dntb.gov.uamdpi.com

Influence of Substituents on Biological Efficacy

The type and position of substituents on the aromatic rings of hydrazone molecules have a profound impact on their biological activities. beilstein-journals.org This is due to the modulation of electronic properties (electron-donating vs. electron-withdrawing), lipophilicity, and steric factors, which in turn affect enzyme inhibition, DNA interaction, and protein binding. beilstein-journals.orgnih.gov

The presence of a nitro group, as in this compound, is of particular interest. The nitro group is a strong electron-withdrawing group, which can significantly influence the molecule's properties. beilstein-journals.org Studies on nitro-substituted aroylhydrazones have shown that this substitution can have both positive and negative effects on biological activity. nih.gov For example, the electron-withdrawing nature of the nitro group can enhance the acidity of nearby protons, potentially strengthening interactions like hydrogen bonding with biological targets. beilstein-journals.org In the context of antibacterial activity, hydrazones derived from 5-nitro-2-furaldehyde have shown potent effects, suggesting the nitro group is beneficial for this activity. nih.govramapo.edu Furthermore, in a series of urease inhibitors, compounds bearing electron-withdrawing groups such as iodo, trifluoromethoxy, and trifluoromethyl on the phenylhydrazone moiety displayed potent inhibitory activity, underscoring the importance of electronic effects for this particular biological target. indexcopernicus.com

Stereochemical and Conformational Effects on Activity

A thorough review of available scientific literature indicates a lack of specific studies focusing on the stereochemical and conformational effects on the in vitro biological activity of this compound. Research detailing the impact of geometric isomers, such as (E) and (Z) isomers resulting from the carbon-nitrogen double bond, on the pharmacological potential of this specific compound has not been found.

Similarly, information regarding the influence of different spatial arrangements of the molecule (conformational isomers) on its biological activity is not present in the surveyed literature. While hydrazones as a class can exist as (E)/(Z) isomers and exhibit conformational flexibility that may influence their interaction with biological targets, specific experimental or computational data for this compound is not available. Therefore, no detailed research findings or data tables on this specific topic can be provided.

Concluding Remarks and Future Research Perspectives

Summary of Current Research Landscape

The current body of research on compounds similar to Nicotinaldehyde (4-nitrophenyl)hydrazone highlights the versatility of the hydrazone scaffold. The synthesis is generally efficient, and the resulting compounds often possess interesting structural and electronic properties. nih.govnumberanalytics.com Investigations have primarily focused on their potential as antimicrobial and antioxidant agents, as well as their promising nonlinear optical properties. nih.govresearchgate.net Computational studies, such as DFT and molecular docking, are increasingly being used to rationalize experimental findings and guide the design of new derivatives with enhanced properties. researchgate.netresearchgate.net

Potential for Advanced Applications and Further Exploration

The unique combination of a pyridine (B92270) ring and a nitrophenyl group in this compound opens up avenues for further exploration. Its potential as a nonlinear optical material warrants more detailed investigation, including the growth of high-quality single crystals and comprehensive characterization of its NLO coefficients. researchgate.net In the realm of medicinal chemistry, the compound could be a lead structure for the development of novel therapeutic agents, and its biological activity profile could be expanded to include anticancer, antiviral, and anti-inflammatory studies. nih.govfrontiersin.org Furthermore, its potential as a colorimetric sensor for anions or pH could be systematically investigated. nih.gov

Challenges and Opportunities in Hydrazone Chemistry Research

While the synthesis of simple hydrazones is often straightforward, challenges can arise in controlling selectivity in more complex molecules and in achieving high yields under environmentally benign conditions. discoveryjournals.orgnumberanalytics.comnumberanalytics.com A significant opportunity lies in the development of greener synthetic methodologies. In terms of applications, a major challenge is translating promising in vitro results, particularly in biological studies, into tangible in vivo efficacy and practical applications. Overcoming issues of bioavailability and toxicity is crucial for the development of hydrazone-based drugs. chemrxiv.org The vast structural diversity achievable with hydrazones, however, provides a continuous stream of opportunities for chemists to design and synthesize novel compounds with tailored properties for a wide range of scientific and technological applications. numberanalytics.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.